molecular formula C14H20BrNO B5855210 2-(4-bromophenyl)-N,N-dipropylacetamide

2-(4-bromophenyl)-N,N-dipropylacetamide

Cat. No. B5855210
M. Wt: 298.22 g/mol
InChI Key: SOQYWWRESWCCKP-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N,N-dipropylacetamide, also known as bromadol, is a synthetic opioid analgesic that was first synthesized in the late 1970s. It has been found to be highly potent and effective in treating severe pain, making it a valuable tool in the field of pain management. In recent years, there has been increasing interest in the scientific research of bromadol due to its potential applications in medicine.

Mechanism of Action

Bromadol works by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the inhibition of pain signals and the release of dopamine, which can produce feelings of euphoria and relaxation.
Biochemical and Physiological Effects:
Bromadol has been found to have a number of biochemical and physiological effects. It can cause respiratory depression, which can be dangerous in high doses. It can also cause sedation, nausea, and vomiting. However, it has been found to be less addictive than other opioids, making it a safer option for long-term pain management.

Advantages and Limitations for Lab Experiments

Bromadol has a number of advantages and limitations for use in lab experiments. Its high potency and long duration of action make it a valuable tool for studying the mu-opioid receptor and its effects on pain. However, its potential for respiratory depression and other side effects must be carefully considered when using it in lab experiments.

Future Directions

There are a number of future directions for the scientific research of 2-(4-bromophenyl)-N,N-dipropylacetamide. One potential application is in the treatment of chronic pain, particularly in patients who have developed a tolerance to other opioids. It may also have applications in the treatment of addiction, as it has been found to be less addictive than other opioids. Further research is needed to fully understand the potential benefits and limitations of this compound in medicine.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N,N-dipropylacetamide involves the reaction of 4-bromoaniline with N,N-dipropylacetic acid in the presence of a catalyst. The resulting product is then purified using a series of chemical reactions and recrystallization to obtain a pure form of this compound.

Scientific Research Applications

Bromadol has been studied extensively for its potential use in medicine. Research has shown that it has a high affinity for the mu-opioid receptor and can be used as an effective analgesic. It has also been found to have a longer duration of action than other opioids, making it a valuable tool in the treatment of chronic pain.

properties

IUPAC Name

2-(4-bromophenyl)-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-3-9-16(10-4-2)14(17)11-12-5-7-13(15)8-6-12/h5-8H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQYWWRESWCCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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